4-(3-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione
Overview
Description
4-(3-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione is a complex organic compound characterized by its unique tricyclic structure This compound features a fluorophenyl group, a triazatricyclic core, and a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(3-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the triazatricyclic core provides structural stability. The thione group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-one: Similar structure but with a ketone group instead of a thione.
3-(3-chlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione: Chlorine substituent instead of fluorine.
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-amine: Amine group instead of thione.
Uniqueness
The presence of the fluorophenyl group and the thione functional group in 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-1H-5,8-ethanopyrido[3,2-d]pyrimidine-2(3H)-thione imparts unique chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the thione group provides distinct redox characteristics.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c16-11-3-1-2-10(8-11)13-14-12(17-15(20)18-13)9-4-6-19(14)7-5-9/h1-3,8-9,13H,4-7H2,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYIRMCDZIGSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C(NC(=S)N3)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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